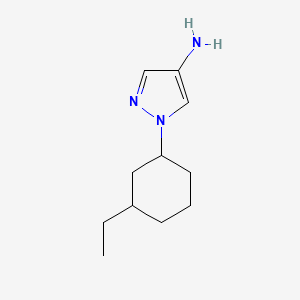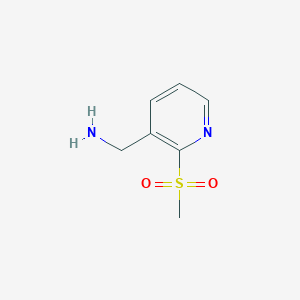![molecular formula C16H13BrOS B15244072 4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)
4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism by which 4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The bromophenyl group can interact with biological receptors, while the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features used in the synthesis of liquid crystal polymers.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a bromophenyl group and sulfonyl moiety, investigated for its antimicrobial properties.
Uniqueness
4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C16H13BrOS |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
4-[3-(4-bromophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13BrOS/c17-15-8-6-14(7-9-15)16(18)10-5-12-1-3-13(11-19)4-2-12/h1-4,6-9,11H,5,10H2 |
InChIキー |
CMRJROQSKNXHHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


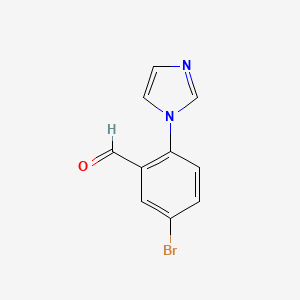
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
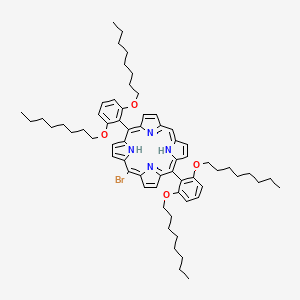
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
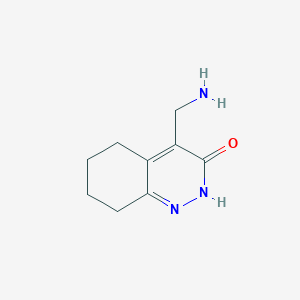
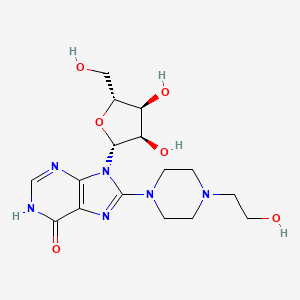
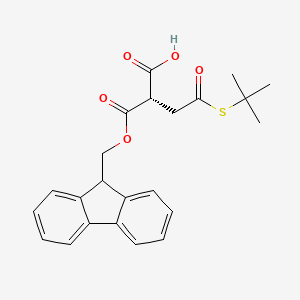
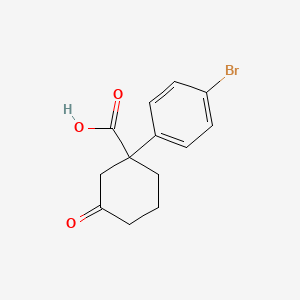
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
